3-Methyl-1-pyridin-2-yl-piperazine
Overview
Description
3-Methyl-1-pyridin-2-yl-piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group at the third position and a pyridine ring at the second position.
Mechanism of Action
Target of Action
3-Methyl-1-pyridin-2-yl-piperazine is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptors play a crucial role in the central nervous system, regulating neurotransmitter release and thus affecting various physiological functions .
Mode of Action
It’s likely that it interacts with its targets (α2-adrenergic receptors) by binding to them, thereby inhibiting their function . This inhibition can lead to changes in cellular signaling pathways, resulting in altered physiological responses .
Biochemical Pathways
Given its potential role as an α2-adrenergic receptor antagonist, it may affect pathways related to neurotransmitter release and signal transduction
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a potential α2-adrenergic receptor antagonist, it may inhibit the function of these receptors, leading to changes in cellular signaling and physiological responses
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present
Biochemical Analysis
Biochemical Properties
3-Methyl-1-pyridin-2-yl-piperazine, like other piperazine derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The specific biochemical reactions involving this compound and the nature of these interactions are not clearly recognized .
Molecular Mechanism
The molecular mechanism of action of this compound is not clearly understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-pyridin-2-yl-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and the ability to introduce various functional groups into the piperazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-pyridin-2-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1-pyridin-2-yl-piperazine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: A closely related compound that acts as a potent and selective α2-adrenergic receptor antagonist.
4-Methylpiperazine: Another similar compound with a methyl group at the fourth position, used in the synthesis of various pharmaceuticals.
Uniqueness
3-Methyl-1-pyridin-2-yl-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of
Properties
IUPAC Name |
3-methyl-1-pyridin-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLELIXITVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474386 | |
Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63286-11-3 | |
Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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